2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining azetidine, cyclopropyl, and pyridazinone moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Introduction of the Tert-butylbenzoyl Group: The tert-butylbenzoyl group is introduced via acylation reactions using tert-butylbenzoyl chloride and a suitable base.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Final Coupling: The final step involves coupling the azetidine and pyridazinone intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyridazinone rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced forms of the azetidine and pyridazinone rings.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: Influencing key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one shares structural similarities with other azetidine and pyridazinone derivatives, such as:
- 2-{[1-(4-Methylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
- 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
Uniqueness
- The presence of the tert-butylbenzoyl group and the specific arrangement of the azetidine and pyridazinone rings confer unique chemical properties and reactivity to this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[1-(4-tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-22(2,3)18-8-6-17(7-9-18)21(27)24-12-15(13-24)14-25-20(26)11-10-19(23-25)16-4-5-16/h6-11,15-16H,4-5,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUMWXCRRYZFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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